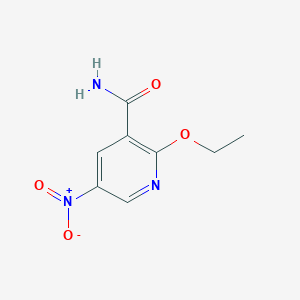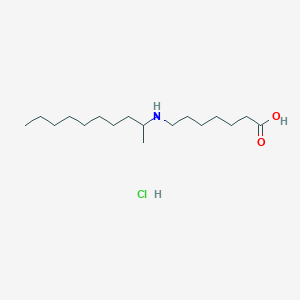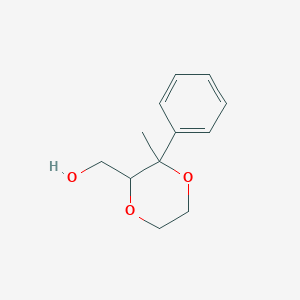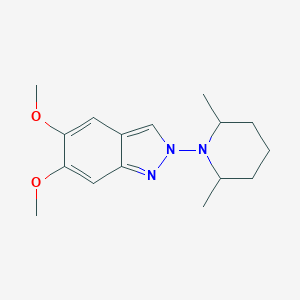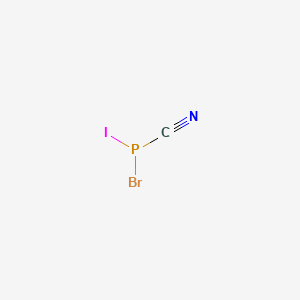
Phosphorocyanidous bromide iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorocyanidous bromide iodide is a compound that contains phosphorus, cyanide, bromide, and iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorocyanidous bromide iodide typically involves the reaction of phosphorus compounds with cyanide, bromide, and iodide sources. One common method is to react phosphorus trichloride with potassium cyanide, followed by the addition of bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phosphorocyanidous bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromide and iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or fluorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorocyanidous oxide compounds, while reduction may produce phosphorocyanidous hydrides.
Scientific Research Applications
Phosphorocyanidous bromide iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of phosphorocyanidous bromide iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the cyanide and halide ions, which can form strong bonds with metal centers in the target molecules.
Comparison with Similar Compounds
Phosphorocyanidous bromide iodide can be compared with other similar compounds, such as:
- Phosphorocyanidous chloride iodide
- Phosphorocyanidous bromide chloride
- Phosphorocyanidous fluoride iodide
These compounds share similar chemical properties but differ in their reactivity and applications. For example, phosphorocyanidous chloride iodide may have different solubility and stability characteristics compared to this compound, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable tool for studying molecular interactions and developing new materials and technologies. Further research is needed to fully explore its potential and uncover new uses for this intriguing compound.
Properties
CAS No. |
60212-92-2 |
|---|---|
Molecular Formula |
CBrINP |
Molecular Weight |
263.80 g/mol |
IUPAC Name |
[bromo(iodo)phosphanyl]formonitrile |
InChI |
InChI=1S/CBrINP/c2-5(3)1-4 |
InChI Key |
DTKUZPQZIVCLTE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)


![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)




